molecular formula C16H29Br B14340713 16-Bromohexadec-5-yne CAS No. 105149-25-5

16-Bromohexadec-5-yne

Cat. No.: B14340713
CAS No.: 105149-25-5
M. Wt: 301.30 g/mol
InChI Key: LCWLAZHKTKIEPC-UHFFFAOYSA-N
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Description

16-Bromohexadec-5-yne: is an organic compound characterized by the presence of a bromine atom attached to a sixteen-carbon alkyne chain. This compound is notable for its unique structure, which includes both a bromine substituent and a triple bond, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Bromohexadec-5-yne typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂) to form the acetylide anion. This anion then undergoes nucleophilic substitution with a suitable alkyl halide, such as 1-bromohexadecane, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of the acetylide anion, its reaction with the alkyl halide, and subsequent purification of the product.

Chemical Reactions Analysis

Types of Reactions: 16-Bromohexadec-5-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia under mild conditions.

    Addition Reactions: Often carried out using halogens or hydrogen halides in the presence of solvents like dichloromethane.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Yield various substituted alkynes.

    Addition Reactions: Produce dihalides or haloalkenes.

    Oxidation and Reduction Reactions: Result in carbonyl compounds or alkanes.

Scientific Research Applications

16-Bromohexadec-5-yne has several applications in scientific research, including:

Mechanism of Action

The mechanism of

Properties

CAS No.

105149-25-5

Molecular Formula

C16H29Br

Molecular Weight

301.30 g/mol

IUPAC Name

16-bromohexadec-5-yne

InChI

InChI=1S/C16H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-4,7-16H2,1H3

InChI Key

LCWLAZHKTKIEPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCCCCCCBr

Origin of Product

United States

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